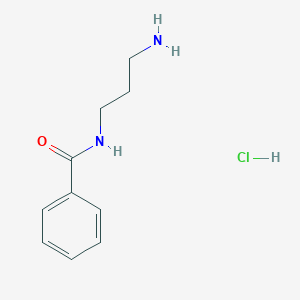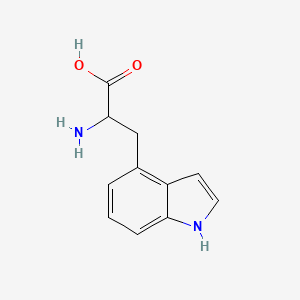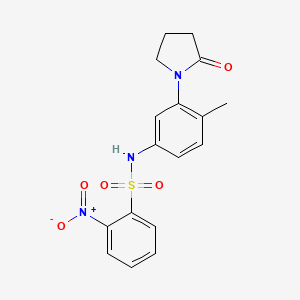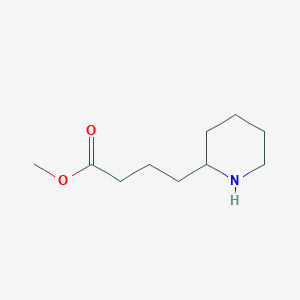
N-(3-aminopropyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)benzamide hydrochloride: is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of benzamide, where the amide nitrogen is substituted with a 3-aminopropyl group. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation Method: One common method involves the direct condensation of benzoic acid with 3-aminopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrially, the synthesis can be scaled up using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-aminopropyl)benzamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products:
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Acts as a ligand in the study of enzyme-substrate interactions.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Studied for its role in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the formulation of various chemical products.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
- It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N-(3-aminopropyl)benzamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.
N-(2-aminopropyl)benzamide: Differing in the position of the amino group, leading to variations in chemical behavior and biological activity.
Uniqueness:
- The presence of the hydrochloride group in N-(3-aminopropyl)benzamide hydrochloride enhances its solubility in water, making it more suitable for certain applications.
- The specific positioning of the 3-aminopropyl group provides unique reactivity and interaction profiles compared to other benzamide derivatives.
Properties
IUPAC Name |
N-(3-aminopropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-7-4-8-12-10(13)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRNGGRVHNSXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-cyclohexyl-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2360631.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2360635.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2360636.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)

![2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B2360641.png)
![1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2360643.png)
![N-(5-ethyl-1,3-thiazol-2-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2360644.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2360646.png)
![3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2360648.png)
![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)
